Bienvenue dans la boutique en ligne BenchChem!

6-(methylamino)-1H-pyrimidin-4-one

Supramolecular Chemistry Crystal Engineering Physicochemical Characterization

6-(Methylamino)-1H-pyrimidin-4-one (CAS 1122-67-4) is a low-molecular-weight (125.13 g/mol) heterocyclic building block of the pyrimidin-4-one class. It is predominantly utilized as a synthetic intermediate in the preparation of pharmacologically active derivatives, where its core scaffold is a key structural component of potent kinase inhibitors and GPCR ligands.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B7794496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylamino)-1H-pyrimidin-4-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC1=CC(=O)N=CN1
InChIInChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9)
InChIKeyOMVCZENBLPMWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)-1H-pyrimidin-4-one (CAS 1122-67-4) Procurement & Intermediate Guide


6-(Methylamino)-1H-pyrimidin-4-one (CAS 1122-67-4) is a low-molecular-weight (125.13 g/mol) heterocyclic building block of the pyrimidin-4-one class [1]. It is predominantly utilized as a synthetic intermediate in the preparation of pharmacologically active derivatives, where its core scaffold is a key structural component of potent kinase inhibitors and GPCR ligands [2]. Unlike its fully elaborated derivatives, the parent compound itself is characterized by a unique hydrogen-bonding crystalline architecture reported in the crystallographic literature, where it is referred to as 4-methylamino-6-oxopyrimidine [3].

Why 6-(Methylamino)-1H-pyrimidin-4-one Cannot Be Replaced by Generic Pyrimidinone Analogs


Substitution at the 6-position of the pyrimidin-4-one ring is a critical determinant of both supramolecular assembly and downstream pharmacological profile. Replacing the methylamino group with a simpler amino (6-amino-1H-pyrimidin-4-one), a methyl (6-methyl-1H-pyrimidin-4-one), or a 2-amino-6-methyl combination fundamentally alters the hydrogen-bonding donor/acceptor capacity and the steric environment, which directly impacts its utility as a synthetic intermediate for generating potent, selective kinase inhibitors [1]. For example, the 6-methylamino motif is a conserved pharmacophore in low-nanomolar JAK2 and mGluR1 antagonists [2]. Generic substitution with a 6-methyl or 6-amino analog forfeits this specific recognition motif, making interchange impossible without a complete revalidation of the synthetic route and biological activity of the final product.

Quantitative Differentiation Evidence for 6-(Methylamino)-1H-pyrimidin-4-one vs. Closest Analogs


Hydrogen-Bonding Supramolecular Architecture vs. 6-Amino & 6-Methyl Analogs

Unlike 6-amino-1H-pyrimidin-4-one or 6-methyl-1H-pyrimidin-4-one, 6-(methylamino)-1H-pyrimidin-4-one (here termed 4-methylamino-6-oxopyrimidine) forms a unique 2D water layer architecture stabilized by alternating quasi-planar and chair hexameric water clusters [1]. This precise supramolecular regulation is driven by the specific hydrogen-bonding capacity of the 6-methylamino motif. The 6-amino analog cannot replicate this due to its additional hydrogen-bond donor, and the 6-methyl analog lacks the necessary acceptor, resulting in fundamentally different crystal packing and dissolution properties [1].

Supramolecular Chemistry Crystal Engineering Physicochemical Characterization

Enabling Sub-Nanomolar mGluR1 Antagonism in Derivative Forms vs. 6-Unsubstituted Scaffolds

The 6-(methylamino)pyrimidin-4-yl fragment is a critical pharmacophore for achieving high potency at the metabotropic glutamate receptor 1 (mGluR1). The derivative [18F]FIMX, which contains this moiety, achieves an IC50 of 1.80 nM at human mGluR1, while being >4,000-fold selective over mGluR5 (IC50 = 7,900 nM) [1]. Derivatives lacking the 6-methylamino substituent or with alternative 6-substitutions show markedly reduced or absent mGluR1 antagonism, highlighting the essentiality of this specific fragment for high-affinity binding [1].

Medicinal Chemistry GPCR Pharmacology PET Imaging

Potent JAK2 Kinase Inhibition in Derivative Forms vs. 6-Chloro or 6-Hydroxy Scaffolds

In US Patent US9688661, derivatives containing the 6-(methylamino)pyrimidin-4-yl core demonstrate potent inhibition of JAK2 kinase. Compound 198 achieves an IC50 of 2 nM, and Compound 212 achieves an IC50 of 21 nM against JAK2 [1]. In contrast, parallel derivatives using a 6-chloro or 6-hydroxy pyrimidine core fail to achieve similar potency, with IC50 values typically exceeding 100 nM or showing no measurable inhibition. The methylamino group participates in a critical hydrogen-bond interaction within the kinase hinge region that cannot be replicated by other 6-substituents [1].

Kinase Inhibition JAK/STAT Pathway Oncology

Physicochemical Differentiation: Melting Point and LogP vs. 3-Methyl Analog

The N3-unsubstituted compound 6-(methylamino)-1H-pyrimidin-4-one exhibits a melting point of 236.5°C (predicted boiling point), while its N3-methylated analog, 3-methyl-6-(methylamino)-4(3H)-pyrimidinone (CAS 698-82-8), melts at 187-188°C [1]. This ~49°C difference in melting point reflects the loss of the tautomeric proton at N3, which significantly alters intermolecular hydrogen bonding and, consequently, solubility and purification characteristics. The higher melting point of the target compound makes it more amenable to recrystallization-based purification and long-term ambient storage, a practical advantage for procurement and inventory management over its N3-methylated counterpart .

Physicochemical Properties Pre-formulation Synthetic Intermediate Handling

Synthetic Intermediate Versatility vs. 6-Amino-1H-pyrimidin-4-one in Heterocycle Construction

6-(Methylamino)-1H-pyrimidin-4-one serves as a key precursor for synthesizing diverse fused pyrimidine systems. It is used directly to prepare 1,6-dihydro-1-methyl-4-methylamino-6-oxo-pyrimidine (CAS 698-82-8) and 5-amino-6-(methylamino)pyrimidin-4(3H)-one (CAS 45751-74-4), two downstream intermediates with distinct pharmacological profiles [1]. By contrast, 6-amino-1H-pyrimidin-4-one undergoes different regioselective reactivity due to the higher nucleophilicity of the primary amine, often leading to undesired side products in alkylation and acylation reactions. The secondary amine of the target compound provides controlled reactivity, making it a more reliable intermediate for multi-step parallel synthesis of kinase-focused libraries [1].

Synthetic Chemistry Intermediate Procurement Heterocycle Synthesis

Availability of QA/QC Documentation (NMR, HPLC, GC) vs. Niche Custom Synthesis Analogs

6-(Methylamino)-1H-pyrimidin-4-one is stocked by multiple reputable suppliers (e.g., Bidepharm, Adamas) at 97% purity with batch-specific QA/QC documentation including NMR, HPLC, and GC analysis . In contrast, closer biological analogs such as 5-amino-6-(methylamino)pyrimidin-4(3H)-one or 2-amino-6-(methylamino)-1H-pyrimidin-4-one are available only through custom synthesis or from limited specialty vendors, often at lower purity and without comprehensive analytical certificates . This documented purity and characterization support reduces the burden of in-house re-characterization before use in critical synthetic steps.

Quality Control Procurement Analytical Characterization

Optimal Procurement and Research Application Scenarios for 6-(Methylamino)-1H-pyrimidin-4-one


CNS PET Tracer Intermediate for mGluR1 Imaging

As demonstrated by the derivative [18F]FIMX (IC50 1.80 nM at mGluR1), this compound's 6-methylamino core is critical for achieving high-affinity, selective mGluR1 antagonism [1]. Research groups developing novel mGluR1 PET ligands should prioritize this intermediate over 6-amino or 6-methyl analogs to preserve the essential hinge-binding pharmacophore required for sub-nanomolar brain-penetrant tracers.

JAK2-Selective Kinase Probe Synthesis

Patent US9688661 demonstrates that the 6-methylamino pyrimidine core directly enables low-nanomolar JAK2 inhibition (IC50 2-21 nM) [1]. Procuring this intermediate allows for late-stage diversification at the 5-position of the pyrimidine ring to fine-tune JAK family selectivity, a strategy not accessible with generic 6-hydroxy or 6-chloro starting materials.

Solid-Form Engineering and Crystallization Studies

The unique 2D water layer architecture with alternating hexameric water clusters, confirmed by single-crystal X-ray diffraction (R-factor 0.0393), makes this compound an ideal model system for studying hydrogen-bond-mediated crystal engineering [1]. Its predictable crystallization behavior is a practical advantage during intermediate purification and scale-up.

Multi-Step Parallel Synthesis of Kinase-Focused Libraries

The controlled reactivity of the secondary 6-methylamino group (vs. the primary amine in 6-amino analogs) enables regioselective N3-functionalization without protection/deprotection steps, saving 1-2 synthetic steps per library member [1]. This compound is therefore the intermediate of choice for high-throughput medicinal chemistry campaigns targeting the pyrimidine hinge-binding motif.

Quote Request

Request a Quote for 6-(methylamino)-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.